An In-depth Technical Guide to the Chemical Properties of 3-Chloro-3-methylheptane
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-3-methylheptane
This guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of 3-chloro-3-methylheptane. Designed for researchers, scientists, and professionals in drug development, this document provides not only foundational data but also insights into the practical application and theoretical underpinnings of this tertiary alkyl halide's behavior.
Introduction and Core Molecular Attributes
3-Chloro-3-methylheptane is a halogenated alkane characterized by a chlorine atom and a methyl group attached to the third carbon of a heptane chain. This substitution pattern classifies it as a tertiary alkyl halide, a structural feature that profoundly influences its chemical reactivity. Understanding its core properties is fundamental to its application in organic synthesis and medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of 3-chloro-3-methylheptane is presented in Table 1. This data is crucial for experimental design, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇Cl | |
| Molecular Weight | 148.67 g/mol | |
| CAS Number | 5272-02-6 | |
| IUPAC Name | 3-chloro-3-methylheptane | |
| Boiling Point | 163.9 °C at 760 mmHg | |
| Density | 0.864 g/cm³ | |
| Flash Point | 47.1 °C | |
| Solubility | Insoluble in water; soluble in common organic solvents. | , |
Structural Representation
Caption: 2D structure of 3-chloro-3-methylheptane.
Synthesis and Purification
The most direct and efficient synthesis of 3-chloro-3-methylheptane involves the nucleophilic substitution of the corresponding tertiary alcohol, 3-methyl-3-heptanol, with hydrochloric acid. This transformation proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism, favored by the stability of the resulting tertiary carbocation.
Core Synthesis Pathway: Sₙ1 Reaction of a Tertiary Alcohol
The synthesis is initiated by the protonation of the hydroxyl group of 3-methyl-3-heptanol by the strong acid, forming a good leaving group (water). The subsequent departure of water generates a planar tertiary carbocation. The final step is the nucleophilic attack of the chloride ion on this carbocation to yield 3-chloro-3-methylheptane.
Caption: Sₙ1 solvolysis of 3-chloro-3-methylheptane.
With a strong, sterically hindered base, 3-chloro-3-methylheptane will predominantly undergo an E2 elimination reaction to form alkenes. [1][2]The use of a bulky base like potassium tert-butoxide will favor the formation of the less substituted (Hofmann) product, while a smaller, strong base like sodium ethoxide will favor the more substituted (Zaitsev) product. [3][4]
Caption: E2 elimination of 3-chloro-3-methylheptane.
Safety and Handling
3-Chloro-3-methylheptane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All sources of ignition should be avoided. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) for this or structurally similar compounds.
Conclusion
3-Chloro-3-methylheptane is a versatile tertiary alkyl halide with well-defined chemical properties dominated by its propensity for Sₙ1 and E2 reactions. Its synthesis from the corresponding tertiary alcohol is a straightforward and efficient process. A thorough understanding of its reactivity, guided by the principles outlined in this guide, is essential for its successful application in synthetic organic chemistry and drug discovery endeavors.
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